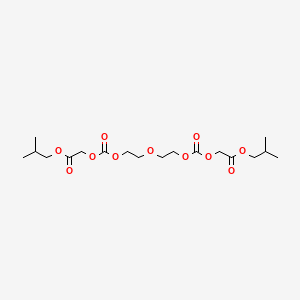
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is a chemical compound with the molecular formula C20H34O11. It is known for its unique structure, which includes multiple ester groups and oxygen atoms, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate typically involves esterification reactions. One common method is the reaction of 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioic acid with 2-methylpropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reactants and catalysts is crucial to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and thioesters.
Applications De Recherche Scientifique
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers and as a plasticizer.
Mécanisme D'action
The mechanism of action of Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved include enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisobutyl 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
- Bis(2-methylpropyl) 2,14-dimethyl-4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate
Uniqueness
Bis(2-methylpropyl) 4,12-dioxo-3,5,8,11,13-pentaoxapentadecane-1,15-dioate is unique due to its specific arrangement of ester groups and oxygen atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
5396-93-0 |
|---|---|
Formule moléculaire |
C18H30O11 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
2-methylpropyl 2-[2-[2-[2-(2-methylpropoxy)-2-oxoethoxy]carbonyloxyethoxy]ethoxycarbonyloxy]acetate |
InChI |
InChI=1S/C18H30O11/c1-13(2)9-26-15(19)11-28-17(21)24-7-5-23-6-8-25-18(22)29-12-16(20)27-10-14(3)4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
GDTFFEMFRFPEGU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)COC(=O)OCCOCCOC(=O)OCC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


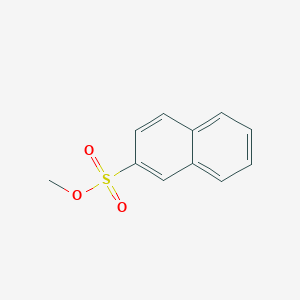
![Diethyl-[3-[(4-methoxyphenyl)carbamoyloxy]phenyl]-methyl-azanium](/img/structure/B14730745.png)



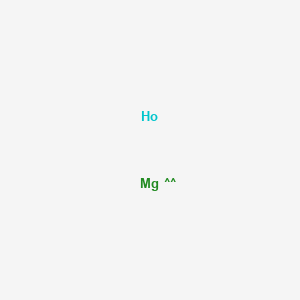
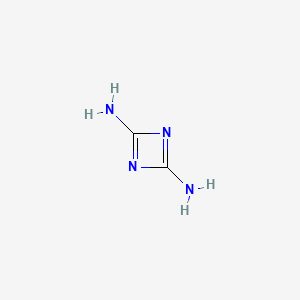
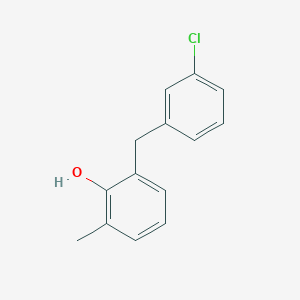

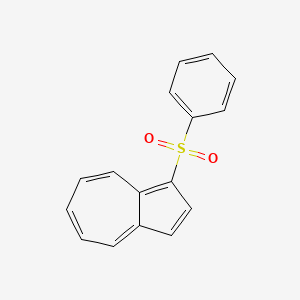
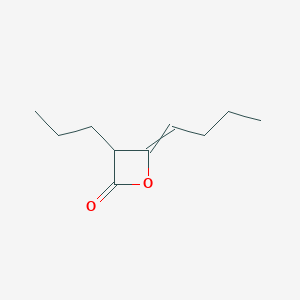

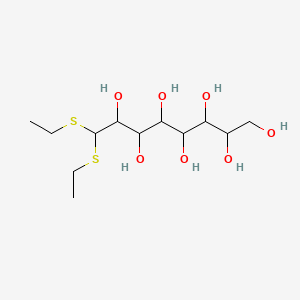
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
